molecular formula C7H9NO B032658 (6-Methylpyridin-3-yl)methanol CAS No. 34107-46-5

(6-Methylpyridin-3-yl)methanol

Cat. No. B032658
CAS RN: 34107-46-5
M. Wt: 123.15 g/mol
InChI Key: DJCJOWDAAZEMCI-UHFFFAOYSA-N
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Patent
US07732456B2

Procedure details

Step (5) of Example 1 was repeated except that 4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one and 2-dimethylamino)ethanol were replaced with the compound as obtained in above Step (1) and 5-hydroxymethyl-2-methylpyridine, to provide the title compound.
Name
4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C[N:12]([C:15]2[CH:20]=CC(O)=[CH:17][CH:16]=2)[C:11](=O)C=1)C1C=CC=CC=1.[CH2:23]([OH:25])[CH3:24]>>[OH:25][CH2:23][C:24]1[CH:17]=[CH:16][C:15]([CH3:20])=[N:12][CH:11]=1

Inputs

Step One
Name
4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(N(C=C1)C1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.